N-(4-bromo-2-ethylphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC10657526
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO2S |
|---|---|
| Molecular Weight | 278.17 g/mol |
| IUPAC Name | N-(4-bromo-2-ethylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 |
| Standard InChI Key | GQVXCBNXSSNIAF-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C |
| Canonical SMILES | CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C |
Introduction
Chemical Identification and Structural Features
Basic Identifiers
N-(4-bromo-2-ethylphenyl)methanesulfonamide is systematically named according to IUPAC guidelines as N-(4-bromo-2-ethylphenyl)methanesulfonamide. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 749928-94-7 | |
| Molecular Formula | C₉H₁₂BrNO₂S | |
| Molecular Weight | 278.17 g/mol | |
| SMILES Notation | CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C |
The compound lacks widely recognized synonyms, though its structural analogs are prevalent in sulfonamide research.
Structural Elucidation
The molecule comprises a benzene ring substituted with:
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A bromo group at the para position (C4),
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An ethyl group at the ortho position (C2),
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A methanesulfonamide group (-SO₂NHCH₃) attached to the nitrogen atom at C1.
The ethyl and bromo groups introduce steric bulk and electronic effects, influencing reactivity and potential biological interactions.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via nucleophilic acyl substitution between 4-bromo-2-ethylaniline and methanesulfonyl chloride (MsCl). The reaction proceeds under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts:
Key parameters include:
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Temperature: 0–25°C (prevents side reactions),
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Solvent: Dichloromethane or tetrahydrofuran,
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Reaction Time: 4–12 hours for completion.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using:
Physicochemical and Computational Properties
Experimental Data
Experimental analyses reveal the following properties:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.383 | |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 |
The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability .
Computational Predictions
Density functional theory (DFT) calculations predict:
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Dipole Moment: 4.2 D (polar nature),
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Solubility: 0.12 mg/mL in water (25°C),
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pKa: 9.7 (weakly acidic due to sulfonamide proton).
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H320 | May cause respiratory irritation |
Environmental Impact and Ecotoxicology
Sulfonamides are persistent pollutants due to stable sulfonyl groups. While ecotoxicity data for this compound are lacking, related sulfonamides show:
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Aquatic Toxicity: LC₅₀ > 100 mg/L in Daphnia magna,
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Biodegradation: Slow microbial degradation in soil.
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